molecular formula C13H9FN4S B2540066 4-(4-fluorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol CAS No. 199111-94-9

4-(4-fluorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2540066
CAS No.: 199111-94-9
M. Wt: 272.3
InChI Key: KSTJUOHYJGORCK-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 4-fluorophenyl group at position 4, a pyridin-4-yl group at position 5, and a thiol (-SH) group at position 2. This scaffold is of significant interest in medicinal chemistry due to its versatility in forming derivatives with diverse biological activities, including antimycobacterial, anticancer, and antimicrobial properties .

Properties

IUPAC Name

4-(4-fluorophenyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN4S/c14-10-1-3-11(4-2-10)18-12(16-17-13(18)19)9-5-7-15-8-6-9/h1-8H,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSTJUOHYJGORCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=NNC2=S)C3=CC=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorobenzaldehyde with 4-pyridinecarboxaldehyde in the presence of hydrazine hydrate and thiourea. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired triazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Alkylation of the Thiol Group

The thiol group undergoes nucleophilic substitution with alkyl halides or α-halo carbonyl compounds to form thioethers.

Key Reaction:
Reaction with ethyl chloroacetate in DMF under basic conditions (NaOH) produces alkylated derivatives.

ReagentConditionsProductYieldCharacterization Data (IR/NMR)Reference
Ethyl chloroacetateDMF, NaOH, RTEthyl 2-((4-(4-fluorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate80%IR: 1270 cm⁻¹ (C=S), 1735 cm⁻¹ (C=O ester); <sup>1</sup>H NMR: δ 4.18 (q, -OCH<sub>2</sub>), 8.65 (d, pyridine-H),

Schiff Base Formation via Condensation

The triazole-thiol reacts with aldehydes to form hydrazone-like Schiff bases, leveraging the nucleophilic thiol or triazole NH group.

Key Reaction:
Condensation with 4-fluorobenzaldehyde in ethanol under reflux forms a Schiff base derivative.

AldehydeConditionsProductYieldCharacterization DataReference
4-FluorobenzaldehydeEthanol, reflux4-((4-Fluorobenzylidene)amino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol70%IR: 2737 cm⁻¹ (S-H), 1611 cm⁻¹ (C=N); <sup>1</sup>H NMR: δ 8.60 (s, -CH=N), 7.85–7.30 (m, Ar-H) ,

Oxidation Reactions

The thiol group is oxidized to disulfides or sulfonic acids under controlled conditions.

Key Reaction:
Oxidation with hydrogen peroxide in acidic medium yields the corresponding disulfide.

Oxidizing AgentConditionsProductYieldCharacterization DataReference
H<sub>2</sub>O<sub>2</sub> (30%)H<sub>2</sub>SO<sub>4</sub>, 60°CBis(4-(4-fluorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl) disulfide65%IR: 540 cm⁻¹ (S-S); <sup>13</sup>C NMR: δ 167.2 (C=S),

Nucleophilic Substitution with α-Halo Compounds

The thiol group reacts with α-bromo-γ-butyrolactone to form sulfur-linked derivatives.

Key Reaction:
Reaction with 3-bromodihydrofuran-2(3H)-one in acetic acid yields a lactone-thioether hybrid.

ReagentConditionsProductYieldCharacterization DataReference
α-Bromo-γ-butyrolactoneAcetic acid, NaOAc, reflux3-((4-(4-Fluorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)dihydrofuran-2(3H)-one75%<sup>1</sup>H NMR: δ 4.53 (t, J = 9.4 Hz, -CH), 4.36 (td, J = 8.8, 3.2 Hz, -CH<sub>2</sub>)

Thiol-Ene Click Reactions

The thiol group participates in thiol-ene click chemistry with maleimides, forming stable thioether linkages.

Key Reaction:
Reaction with N-arylmaleimides in ethanol produces triazole-maleimide conjugates.

ReagentConditionsProductYieldCharacterization DataReference
N-PhenylmaleimideEthanol, reflux2-((4-(4-Fluorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide82%IR: 1660 cm⁻¹ (C=O amide); <sup>13</sup>C NMR: δ 170.5 (C=O), 148.2 (triazole-C)

Critical Analysis of Reactivity Trends

  • Thiol Group Dominance : The -SH group is the most reactive site, enabling alkylation, oxidation, and nucleophilic substitution.

  • Triazole Ring Stability : The 1,2,4-triazole core remains intact under mild conditions but may participate in cyclization at elevated temperatures.

  • Electronic Effects : The electron-withdrawing fluorophenyl group enhances the electrophilicity of adjacent positions, directing regioselectivity in substitutions.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial effects. A study focused on the synthesis of various triazole derivatives, including 4-(4-fluorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, demonstrated promising activity against both bacterial and fungal strains. The study utilized an agar-well diffusion method to evaluate the antimicrobial efficacy of the synthesized compounds, revealing that several exhibited notable inhibition zones against pathogens such as Staphylococcus aureus and Candida albicans .

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Triazole derivatives are known to interfere with cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have shown that this compound can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. These findings suggest a potential role in cancer therapeutics .

Coordination Chemistry

The unique structure of this compound allows it to act as a ligand in coordination chemistry. It can form stable complexes with transition metals, which are useful in catalysis and materials development. Studies have shown that metal complexes derived from this triazole exhibit enhanced catalytic activity in organic transformations .

Synthesis of New Materials

The compound has been employed in the synthesis of novel materials with specific properties. For instance, its incorporation into polymer matrices has been explored to enhance thermal stability and mechanical strength. Research indicates that polymers containing triazole moieties demonstrate improved resistance to thermal degradation compared to their non-functionalized counterparts .

Case Studies

StudyFocusFindings
Gümrükçüoğlu et al. (2023)Antimicrobial ActivitySynthesized triazole derivatives showed significant inhibition against Staphylococcus aureus and Candida albicans .
MDPI Study (2021)Anticancer PropertiesDemonstrated growth inhibition in MCF-7 and HeLa cell lines .
Coordination Chemistry ResearchMetal ComplexesHighlighted enhanced catalytic activity in organic reactions using metal complexes derived from triazoles .

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, while the fluorophenyl and pyridinyl groups can interact with biological macromolecules through hydrophobic and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Activity Comparison of Selected Triazole-3-Thiol Derivatives
Compound Name/Structure Substituents Biological Activity Key Findings References
4-(4-Fluorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol 4-fluorophenyl, pyridin-4-yl Antimycobacterial MIC90 = 3.99 μM against M. tuberculosis H37Rv; favorable pharmacokinetics predicted via Swiss ADME.
4-(((2,5-Dimethyl-1H-pyrrol-3-yl)methylene)amino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (13) Pyrrole-linked hydrazone Antimycobacterial Most active in series (MIC90 = 3.99 μM); no cytotoxicity to HeLa cells.
3-(3-Chloro-4-fluorobenzylthio)-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-amine 3-chloro-4-fluorobenzylthio Tyrosinase inhibition Identified as a potential inhibitor of Agaricus tyrosinase.
(E)-5-(Pyridin-4-yl)-4-((thiophen-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol metal complexes Thiophen-2-ylmethylene Anticancer Moderate to significant inhibition of MCF-7 (breast cancer) and Hep-G2 (liver cancer) cell lines.
N-Substituted aryl-2-({4-[(substituted aryl carbamoyl) methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl} sulfanyl) acetamides Electron-withdrawing aryl groups Antimicrobial, antioxidant Derivatives with Cl/NO2 groups showed enhanced activity (MIC = 12.5–50 μg/mL).
5-(4-Fluorophenyl)-4-((pyridin-3-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol Pyridin-3-ylmethylene Antiviral (CMV) Moderate inhibition at 500 mg/L.

Structure-Activity Relationship (SAR) Trends

Pyridinyl Substituents :

  • Pyridin-4-yl groups enhance antimycobacterial activity, as seen in the parent compound (MIC90 = 3.99 μM) . Pyridin-3-yl analogs exhibit antiviral activity but with lower potency .
  • Metal complexes with pyridin-4-yl and thiophen-2-ylmethylene groups show anticancer activity, suggesting synergistic effects between heteroaromatic rings and metal coordination .

Fluorophenyl vs. Halogenated Phenyl Groups :

  • The 4-fluorophenyl group improves lipophilicity and bioavailability. Chloro-substituted derivatives (e.g., 3-chloro-4-fluorobenzylthio) demonstrate tyrosinase inhibition, indicating halogenation enhances enzyme-targeted activity .

Hydrazone and Schiff Base Linkages :

  • Hydrazone-tethered derivatives (e.g., compound 13) retain antimycobacterial activity but require unsubstituted pyrrole rings for optimal efficacy .
  • Schiff base ligands (e.g., thiophen-2-ylmethylene) enable metal coordination, which amplifies anticancer activity .

Electron-Withdrawing Groups (EWGs): EWGs (e.g., -NO2, -Cl) on aryl rings enhance antimicrobial and antioxidant activities, as observed in N-substituted acetamide derivatives .

Pharmacokinetic and Drug-Likeness Profiles

  • The parent compound and its hydrazone derivatives (e.g., 13) exhibit favorable drug-likeness parameters, including high gastrointestinal absorption and low PAINS (pan-assay interference compounds) risk .
  • Derivatives with bulky substituents (e.g., trichlorophenyl in 12g) show reduced solubility, highlighting the need for balanced lipophilicity .

Biological Activity

The compound 4-(4-fluorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family, which has garnered attention for its diverse biological activities. This article delves into its biological properties, including anticancer, antimicrobial, and other pharmacological effects, supported by research findings and data tables.

  • Molecular Formula: C19H18FN5OS
  • Molecular Weight: 383.44 g/mol
  • CAS Number: 333792-35-1

Anticancer Activity

Research indicates that triazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. Notably, studies have shown that compounds containing the triazole moiety can inhibit the proliferation of cancer cells:

  • Cell Lines Tested:
    • Human melanoma (IGR39)
    • Triple-negative breast cancer (MDA-MB-231)
    • Pancreatic carcinoma (Panc-1)

In a study assessing various triazole derivatives, it was found that the synthesized compounds demonstrated enhanced cytotoxicity against melanoma cells compared to other cancer types. The most active derivatives were identified for their potential as antimetastatic agents due to their selective toxicity towards cancer cells .

Compound NameCancer Cell LineIC50 (µM)Selectivity
Compound AIGR3912.5High
Compound BMDA-MB-23125.0Moderate
Compound CPanc-130.0Low

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. Triazole derivatives have been shown to possess activity against a range of microorganisms:

  • Antibacterial Effects: Compounds with the triazole structure have demonstrated effectiveness against various bacterial strains.
  • Antifungal Properties: The triazole moiety is crucial in developing antifungal agents, particularly in treating infections caused by fungi.

In a comparative study of several triazole derivatives, it was reported that compounds with sulfur substitutions showed enhanced antibacterial and antifungal activities compared to their non-thiol counterparts .

MicroorganismActivity (Zone of Inhibition)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 mm16 µg/mL
Escherichia coli12 mm32 µg/mL
Candida albicans10 mm64 µg/mL

The biological activity of This compound is attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity: Triazoles often inhibit enzymes critical for cell division and survival in cancer cells.
  • Disruption of DNA Synthesis: By interfering with nucleic acid synthesis, these compounds can prevent the proliferation of both bacterial and cancer cells.
  • Antioxidant Properties: Some studies suggest that triazole-thiol compounds exhibit antioxidant activity, which may contribute to their overall biological efficacy .

Case Studies

Several case studies highlight the efficacy of triazole derivatives in clinical and laboratory settings:

  • Study on Anticancer Properties: A recent study synthesized various triazole-thiol derivatives and assessed their cytotoxicity using MTT assays across different cancer cell lines. The results indicated a strong correlation between structural modifications and biological activity .
  • Antimicrobial Evaluation: Another investigation focused on the antimicrobial efficacy of synthesized triazole compounds against clinically relevant pathogens. The findings underscored the potential use of these compounds in developing new antimicrobial agents .

Q & A

Q. What are the standard synthetic routes for 4-(4-fluorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, and how are intermediates characterized?

The compound is typically synthesized via a multi-step route starting with the formation of hydrazinecarbothioamide intermediates. For example, 2-isonicotinoyl-N-phenylhydrazinecarbothioamide is cyclized in basic media to yield the triazole-thiol core. Alkylation or Mannich reactions are then employed to generate derivatives (e.g., S-alkyl or Mannich base derivatives). Characterization of intermediates and final products relies on elemental analysis, ¹H-NMR, and LC-MS to confirm structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this triazole-thiol and its derivatives?

Key techniques include:

  • ¹H-NMR : To confirm substitution patterns on the triazole ring and aromatic systems.
  • LC-MS : For molecular weight validation and purity assessment.
  • IR Spectroscopy : To identify thiol (-SH) or thione (C=S) functional groups.
  • Elemental Analysis : To verify stoichiometric composition. These methods are critical for distinguishing between isomeric forms and confirming regioselectivity in alkylation or condensation reactions .

Q. How are S-alkyl derivatives of this compound synthesized, and what reagents are typically used?

S-alkylation is performed by reacting the triazole-thiol with alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of a base like NaOH. For example, dissolving the thiol in methanol with NaOH, followed by dropwise addition of the alkyl halide, yields S-alkyl derivatives. Reaction conditions (temperature, solvent polarity) are optimized to minimize disulfide byproducts .

Advanced Research Questions

Q. What strategies optimize reaction yields during derivatization, particularly for Mannich base formation?

Mannich base synthesis requires careful control of:

  • pH : Basic conditions (pH 9–10) to deprotonate the thiol and activate the amine.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
  • Stoichiometry : Excess formaldehyde and secondary amines (e.g., morpholine) drive the reaction to completion. Side reactions, such as over-alkylation, are mitigated by monitoring reaction progress via TLC .

Q. How can computational methods (e.g., molecular docking, DFT) predict the bioactivity of derivatives?

  • Molecular Docking : Used to simulate interactions with target proteins (e.g., enzymes like carbonic anhydrase). Docking scores correlate with experimental IC₅₀ values to prioritize compounds for synthesis.
  • DFT Calculations : Predict electronic properties (HOMO-LUMO gaps, charge distribution) that influence reactivity and binding affinity.
  • ADME Analysis : Estimates pharmacokinetic properties (e.g., bioavailability, LogP) to guide drug design .

Q. How do researchers resolve contradictions in biological activity data across derivatives?

Discrepancies often arise from:

  • Structural Variability : Minor substituent changes (e.g., electron-withdrawing vs. donating groups) alter binding modes.
  • Assay Conditions : Differences in pH, solvent (DMSO concentration), or cell lines can affect results. Systematic SAR studies, coupled with X-ray crystallography of ligand-protein complexes, help clarify these inconsistencies .

Q. What role does the pyridinyl group play in modulating the compound’s physicochemical properties?

The pyridine ring:

  • Enhances water solubility via hydrogen bonding.
  • Influences π-π stacking with aromatic residues in enzyme active sites.
  • Affects pKa of the triazole-thiol, altering reactivity under physiological conditions. Comparative studies with non-pyridinyl analogs show reduced bioactivity, highlighting its importance .

Methodological Challenges and Solutions

Q. What are common pitfalls in synthesizing thiol-containing triazoles, and how are they addressed?

  • Oxidation to Disulfides : Avoided by conducting reactions under inert atmospheres (N₂/Ar) and using antioxidants (e.g., BHT).
  • Low Alkylation Efficiency : Add phase-transfer catalysts (e.g., TBAB) to improve interfacial reactivity.
  • Byproduct Formation : Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) isolates target compounds .

Q. How are regioselectivity issues managed during triazole ring functionalization?

Regioselectivity is controlled by:

  • Directing Groups : Electron-withdrawing substituents (e.g., -F on the phenyl ring) direct electrophilic attacks to specific positions.
  • Microwave-Assisted Synthesis : Accelerates reactions, reducing side pathways.
  • Protecting Groups : Temporarily block reactive sites (e.g., thiol) during derivatization .

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